S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate
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Overview
Description
S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate: is an organosulfur compound that features a sulfonothioate group attached to a phenyl ring and a dichlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with thiophenol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex organosulfur compounds and in the study of reaction mechanisms involving sulfonothioates.
Biology: In biological research, this compound may be used to investigate the effects of sulfonothioate-containing molecules on biological systems. It can serve as a model compound for studying the interactions of organosulfur compounds with proteins and other biomolecules.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate involves its interaction with molecular targets such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- S-Phenyl benzene-1-sulfonothioate
- S-Phenyl 2-chlorobenzene-1-sulfonothioate
- S-Phenyl 4-chlorobenzene-1-sulfonothioate
Comparison: Compared to these similar compounds, S-Phenyl 2,5-dichlorobenzene-1-sulfonothioate is unique due to the presence of two chlorine atoms on the benzene ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
88522-56-9 |
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Molecular Formula |
C12H8Cl2O2S2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
1,4-dichloro-2-phenylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-9-6-7-11(14)12(8-9)18(15,16)17-10-4-2-1-3-5-10/h1-8H |
InChI Key |
YZUOHPVTKINPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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